9-Tetradecyn-1-ol

説明

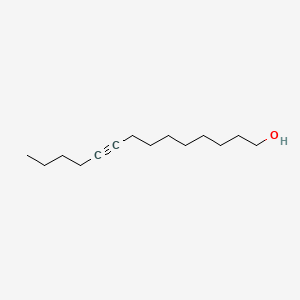

Structure

3D Structure

特性

IUPAC Name |

tetradec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-4,7-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWPDMWSQBLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069380 | |

| Record name | 9-Tetradecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60037-69-6 | |

| Record name | 9-Tetradecyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60037-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Tetradecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Tetradecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradec-9-ynol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 9 Tetradecyn 1 Ol Within the Chemistry of Long Chain Unsaturated Alcohols

Long-chain unsaturated alcohols are a class of organic molecules characterized by a lengthy carbon chain containing at least one double or triple bond and a hydroxyl (-OH) group. mmsl.cz The presence of both the hydrophobic carbon chain and the polar hydroxyl group gives these molecules unique physical and chemical properties. mmsl.cz 9-Tetradecyn-1-ol, with its 14-carbon backbone and a triple bond at the ninth carbon, is a prime example of this class. jaydevchemicals.com

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl group and the alkyne (triple bond). The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation, while the triple bond is susceptible to addition reactions, including hydrogenation. This dual reactivity makes it a versatile intermediate in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₄H₂₆O |

| Molecular Weight | 210.36 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | 0.874 g/cm³ |

| Boiling Point | 306.3 °C |

| Refractive Index | 1.464 |

| Flash Point | 131.9 °C |

| Table 1: Physical and Chemical Properties of this compound |

Historical Trajectories in the Chemical Synthesis of Alkyne Intermediates

The synthesis of alkynes, hydrocarbons containing at least one carbon-carbon triple bond, has been a fundamental pursuit in organic chemistry since the 19th century with the discovery of acetylene (B1199291). numberanalytics.com The development of methods to construct these triple bonds has been crucial for the advancement of synthetic organic chemistry. numberanalytics.comperlego.com

Early methods for alkyne synthesis often involved dehydrohalogenation reactions, where a dihalide is treated with a strong base to eliminate two molecules of hydrogen halide, forming a triple bond. wikipedia.org Another classical approach is the alkylation of acetylene, where the terminal protons of acetylene are removed by a strong base to form an acetylide anion, which then acts as a nucleophile to attack an alkyl halide. perlego.com

More contemporary methods have focused on transition metal-catalyzed reactions, which offer greater efficiency and control. wikipedia.org For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become a powerful tool for constructing complex molecules containing alkyne moieties. The Dötz benzannulation reaction is another significant method that allows for the construction of functionalized aromatic rings from alkyne precursors. researchgate.net These advancements have greatly facilitated the synthesis of specific alkyne intermediates like 9-Tetradecyn-1-ol. A common synthetic route to this compound involves the reaction of the tetrahydropyranyl ether of 8-chloro-1-octanol (B20424) with lithium acetylide, followed by alkylation of the resulting terminal alkyne with butyl bromide. acs.org

Foundational Significance of 9 Tetradecyn 1 Ol As a Precursor in Chemical Ecology and Pheromone Science

Perhaps the most significant role of 9-Tetradecyn-1-ol in contemporary science is its function as a key precursor in the synthesis of insect sex pheromones. jaydevchemicals.com Pheromones are chemical signals used by insects for communication, and their synthetic analogues are invaluable tools for pest management, enabling population monitoring and mating disruption strategies. vulcanchem.com

This compound is the starting material for the synthesis of several important pheromone components, including (Z)-9-tetradecen-1-ol, (Z)-9-tetradecenal, and (Z)-9-tetradecenyl acetate (B1210297). jaydevchemicals.com The synthesis of these compounds from this compound typically involves the stereoselective reduction of the alkyne to a cis or trans alkene, followed by functional group manipulation of the alcohol. For example, hydrogenation using a Lindlar catalyst selectively produces the cis (Z) isomer, a common configuration in insect pheromones. researchgate.net

The compound is a precursor to the sex pheromones of a wide range of economically important pest species, including:

Sunflower moth (Homoeosoma electellum) jaydevchemicals.com

African white stemborer (Maliarpha separatella) jaydevchemicals.com

Beet armyworm (Spodoptera exigua) jaydevchemicals.com

Fall armyworm (Spodoptera frugiperda)

Red pine shoot moth (Dioryctria resinosella) jaydevchemicals.com

Cotton bollworm (Helicoverpa armigera) jaydevchemicals.com

Tobacco budworm (Heliothis virescens) jaydevchemicals.com

Leopard moth (Zeuzera pyrina) jaydevchemicals.com

Furthermore, research has identified (Z)-9-tetradecen-1-ol, derived from this compound, as a key component in the communal oviposition pheromones of the black fly Simulium vittatum. In a study on Hypsipyla robusta, the addition of (Z)-9-tetradecen-1-ol to a pheromone lure was found to be essential for attracting male moths. researchgate.net This underscores the critical role of this compound in producing the precise chemical cues that govern insect behavior.

| Precursor | Derived Pheromone Component(s) | Insect Species |

| This compound | (Z)-9-Tetradecen-1-ol, (Z)-9-Tetradecenal, (Z)-9-Tetradecenyl acetate | Homoeosoma electellum, Maliarpha separatella, Spodoptera exigua, Dioryctria resinosella, Helicoverpa armigera, Heliothis virescens |

| This compound | (E,Z)-3,13-Octadecadien-1-ol, (E,Z)-3,13-Octadecadienyl acetate, (Z,Z)-3,13-Octadecadien-1-ol | Zeuzera pyrina, Paranthrene robiniae |

| This compound | (Z)-9-Tetradecen-1-ol | Simulium vittatum, Hypsipyla robusta |

| Table 2: Examples of Pheromones Derived from this compound jaydevchemicals.comresearchgate.net |

An in-depth analysis of the synthetic pathways leading to this compound and its key biologically active derivatives reveals a reliance on precise stereochemical control and efficient carbon-carbon bond-forming strategies. The methodologies employed are foundational in organic synthesis, providing access to important intermediates for various applications, including the synthesis of insect pheromones.

Advanced Analytical Techniques in the Research of 9 Tetradecyn 1 Ol and Its Pheromone Analogs

Chromatographic Separation and Isolation Methodologies

Chromatography is a cornerstone of pheromone analysis, enabling the separation of complex mixtures into individual components. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it be routine identification, precise quantification, or the resolution of subtle isomeric differences.

Gas Chromatography (GC) for Identification, Quantification, and Purity Analysis

Gas chromatography (GC) is a fundamental tool for the analysis of volatile and semi-volatile compounds like 9-Tetradecyn-1-ol. In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation.

For the analysis of this compound and its analogs, non-polar columns, such as those with a DB-5 stationary phase, are often employed. vulcanchem.com The retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a key parameter for identification. For instance, the trimethylsilyl (B98337) (TMS) derivative of (Z)-9-tetradecen-1-ol has a reported retention index of 1757 on a non-polar VF-5MS column. nist.gov Temperature programming, where the column temperature is gradually increased, is crucial for resolving compounds with a range of boiling points. jbsd.in

GC is not only used for identification but also for determining the purity of synthetic standards and quantifying the compound in biological or environmental samples. Commercial preparations of this compound can achieve purity levels of 96.0% or higher as determined by GC analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative data and structural information. For accurate quantification, especially in complex matrices like plant extracts, the use of internal standards, such as deuterated analogs, is recommended to compensate for variations in sample preparation and injection.

Table 1: GC Parameters for Pheromone Analysis

| Parameter | Value/Type | Purpose |

| Column Type | Non-polar (e.g., DB-5, VF-5MS), Polar (e.g., DB-Wax) | Separation based on boiling point and polarity |

| Carrier Gas | Helium | Inert mobile phase |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Identification and Quantification |

| Injection Mode | Split/Splitless | Introduction of sample into the column |

| Temperature Program | Ramped | Elution of a wide range of compounds |

Specialized Liquid Chromatography for Geometric Isomer Separation (e.g., Silver Nitrate-Impregnated Silica (B1680970) Gel)

The separation of geometric isomers, such as the (Z) and (E) forms of unsaturated pheromone analogs, presents a significant analytical challenge due to their similar physical properties. Argentation chromatography, a form of liquid chromatography, is a powerful technique for this purpose. This method utilizes a stationary phase, typically silica gel, impregnated with silver nitrate (B79036) (AgNO₃). silicycle.comresearchgate.netresearchgate.net

The separation mechanism is based on the reversible formation of charge-transfer complexes between the silver ions (Ag⁺) on the stationary phase and the π-electrons of the carbon-carbon double or triple bonds in the analytes. researchgate.netresearchgate.net The strength of this interaction is influenced by the steric accessibility of the double bond. Generally, cis (Z) isomers, having a more exposed double bond, form stronger complexes with silver ions and are retained more strongly on the column than trans (E) isomers. researchgate.net This differential retention allows for their effective separation.

This technique has been successfully used to separate the geometric isomers of various unsaturated compounds, including pheromones and their precursors. researchgate.netgoogle.com For example, column chromatography with silica gel impregnated with 10% silver nitrate has been used to purify minor geometric isomers of pheromone-related compounds. researchgate.net The mobile phase is typically a non-polar solvent system, such as hexane (B92381) and ethyl acetate (B1210297), as polar protic solvents can lead to the leaching of silver ions from the column. silicycle.com

Table 2: Principles of Argentation Chromatography

| Feature | Description |

| Stationary Phase | Silica gel impregnated with silver nitrate (AgNO₃) |

| Mechanism | Reversible complexation between Ag⁺ ions and π-bonds |

| Separation Basis | Differential strength of Ag⁺-alkene/alkyne interaction |

| Elution Order | Typically, trans (E) isomers elute before cis (Z) isomers |

| Applications | Separation of geometric isomers of unsaturated compounds |

Chiral Chromatography for Enantiomeric Resolution of Potential Chiral Centers

While this compound itself is not chiral, some of its analogs and related pheromones possess chiral centers, leading to the existence of enantiomers (non-superimposable mirror images). The biological activity of pheromones can be highly enantiomer-specific, with one enantiomer being active while the other is inactive or even inhibitory. Therefore, the separation and analysis of enantiomers are crucial.

Chiral chromatography is the primary method for resolving enantiomers. gcms.cz This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. These CSPs are often based on cyclodextrin (B1172386) derivatives. gcms.cz For instance, chiral GC columns are used to verify the purity of stereoisomers of pheromones like (E)-9-tetradecen-1-ol acetate. The choice of the specific cyclodextrin derivative in the stationary phase is critical for achieving separation for a particular pair of enantiomers. gcms.cz

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming its identity and stereochemistry.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of pheromones. When coupled with Gas Chromatography (GC-MS), it provides both the retention time and a mass spectrum for each separated component. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight of the compound and provides a unique fragmentation pattern that acts as a "molecular fingerprint."

In the analysis of this compound and its analogs, the molecular ion peak ([M]⁺) confirms the molecular weight of the compound. For example, the related (E)-12-tetradecen-9-yn-1-ol acetate shows a molecular ion peak at m/z 250.1930 in high-resolution ESI-MS, consistent with its molecular formula. vulcanchem.com The fragmentation pattern, resulting from the breakdown of the molecular ion, provides clues about the compound's structure, such as the location of functional groups and double or triple bonds. The identity of a compound can be confirmed by comparing its mass spectrum to spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.gov

Table 3: Key Mass Spectrometry Data for Pheromone Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Information |

| This compound | C₁₄H₂₆O | 210.36 | Molecular ion and characteristic alkyne fragmentation. |

| (Z)-9-Tetradecen-1-ol | C₁₄H₂₈O | 212.37 | Data available in NIST Chemistry WebBook. nist.gov |

| (E)-9-Tetradecen-1-ol acetate | C₁₆H₃₀O₂ | 254.41 | Data available in NIST Chemistry WebBook. nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework of a molecule.

In ¹H NMR, the chemical shift, integration, and coupling patterns of the proton signals provide detailed information about the chemical environment of the hydrogen atoms. For example, in the ¹H NMR spectrum of (E)-12-tetradecen-9-yn-1-ol acetate, the signals in the δ 5.35–5.28 ppm region correspond to the protons on the double bond, and their coupling constants can confirm the trans configuration. vulcanchem.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms indicate their functionalization. For instance, in ¹³C NMR spectra of alkynols, the signals for the sp-hybridized carbons of the triple bond typically appear in the δ 70–85 ppm range, while the carbon bearing the hydroxyl group is found further downfield.

NMR is also crucial for determining stereochemical purity. For example, Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial relationship between protons and thus verify the geometry of double bonds.

Hyphenated Analytical Techniques in Pheromone Studies

Hyphenated techniques, which combine two or more analytical methods, provide enhanced selectivity and sensitivity, essential for the analysis of trace amounts of pheromones present in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis from Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds, such as this compound and its derivatives, from intricate biological mixtures. researchgate.netnih.gov In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the individual components and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. plantsjournal.comafropolitanjournals.com

This powerful combination allows for the definitive identification of pheromone components even at very low concentrations. For instance, in studies of the mahogany shoot borer, Hypsipyla grandella, GC-MS analysis of female abdominal gland extracts led to the identification of (9Z)-tetradecen-1-ol as part of its sex pheromone blend. scielo.br Similarly, GC-MS was instrumental in analyzing pheromone gland extracts of the moth Hypsipyla robusta, leading to the detection of (Z)-9-tetradecen-1-ol. researchgate.net The technique has also been applied to identify pheromone components in a variety of other insects, including the stem borer Sesamia cretica and the tobacco budworm Heliothis virescens. nih.govacs.org The selection of the GC column, often a non-polar type like DB-5, and the use of temperature ramping are critical for resolving structural isomers.

Table 1: Selected Applications of GC-MS in the Analysis of this compound Analogs in Biological Samples

| Insect Species | Sample Type | Identified Compound(s) Related to this compound | Key Findings |

| Hypsipyla grandella (mahogany shoot borer) | Abdominal gland extracts | (9Z)-tetradecen-1-ol | Identified as a component of the sex pheromone blend. scielo.br |

| Hypsipyla robusta | Pheromone gland extracts | (Z)-9-tetradecen-1-ol | Detected as a new sex pheromone active component. researchgate.net |

| Sesamia cretica (stem borer) | Pheromone gland extracts | (Z)-9-tetradecen-1-ol | Identified as part of a three-component sex pheromone blend. nih.gov |

| Coniesta ignefusalis (millet stem borer) | Ovipositor washings and effluvia | (Z)-9-tetradecen-1-ol | Identified as a minor component that can reduce trap catch. scispace.comicrisat.org |

| Maliarpha separatella (African white rice stem borer) | Ovipositor washings | (Z)-9-tetradecen-1-ol | Confirmed presence in ovipositor washings. nih.gov |

| Tribolium castaneum (red flour beetle) | Volatile secretions | cis-9-tetradecen-1-ol | Identified as a volatile marker for the presence of the pest. cabidigitallibrary.orgresearchgate.netnih.gov |

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Electrophysiological Screening of Bioactive Compounds

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique that directly links the chemical separation of compounds with their biological activity. researchgate.netplos.org As compounds elute from the GC column, the effluent is split, with one portion going to a standard GC detector (like a Flame Ionization Detector or FID) and the other passing over an insect's antenna. scielo.br An electroantennogram (EAG) records the electrical response of the antenna to biologically active compounds, allowing researchers to pinpoint which specific chemicals in a complex mixture are detected by the insect. scispace.comnih.gov

This technique is invaluable for identifying the precise components of a pheromone blend that are behaviorally relevant. For example, GC-EAD analysis of pheromone gland extracts from Hypsipyla robusta showed a distinct antennal response to (Z)-9-tetradecen-1-ol. researchgate.net In studies of Hypsipyla grandella, GC-EAD analyses demonstrated that male antennae responded to four components, including (9Z)-tetradecen-1-ol. scielo.br This method has been widely applied to screen for bioactive compounds in numerous Lepidoptera species, providing crucial information for the development of effective pheromone-based pest management strategies. researchgate.netscielo.br

Table 2: Examples of GC-EAD in Identifying Bioactive Pheromone Analogs of this compound

| Insect Species | Sample Type | Compound Eliciting Antennal Response | Significance of Finding |

| Hypsipyla robusta | Pheromone gland extracts | (Z)-9-tetradecen-1-ol | Confirmed the biological activity of this newly identified compound. researchgate.net |

| Hypsipyla grandella | Female gland extracts | (9Z)-tetradecen-1-ol | Showed that this compound elicits an antennal response from conspecific males. scielo.br |

| Maliarpha separatella | Ovipositor washings | (Z)-9-tetradecen-1-ol | Indicated the presence of three electrophysiologically active compounds. nih.gov |

| Coniesta ignefusalis | Ovipositor washings and effluvia | (Z)-9-tetradecen-1-ol | Detected as one of five active compounds. scispace.comicrisat.org |

| Parahypopta caestrum (asparagus moth) | Pheromone gland extracts | (Z)-9-tetradecenol | Identified as one of four compounds eliciting EAG responses in male antennae. nih.gov |

Advanced Sample Preparation and Extraction Techniques

The successful analysis of pheromones like this compound and its analogs often hinges on the methods used to collect and extract these compounds from their biological sources. Advanced sample preparation techniques are designed to be sensitive, selective, and minimize contamination.

Solid-Phase Microextraction (SPME) for Volatile Collection and Enrichment

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that is particularly well-suited for the collection and concentration of volatile and semi-volatile organic compounds. nih.govsigmaaldrich.com It utilizes a fused silica fiber coated with a polymeric stationary phase. researchgate.net The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition into the coating until equilibrium is reached. mdpi.comchromatographyonline.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. cabidigitallibrary.orgnih.gov

SPME has proven to be a valuable tool in pheromone research, as it allows for the in-vivo sampling of volatiles released by calling insects, thus providing a more accurate representation of the natural pheromone blend. researchgate.net It is less invasive and reduces the risk of contamination from non-volatile compounds present in glandular tissues. researchgate.net For example, SPME has been successfully used to identify the sex pheromone components of the stem borer Sesamia cretica, which includes (Z)-9-tetradecen-1-ol. nih.gov It has also been employed to analyze the volatile organic compounds from the red flour beetle, Tribolium castaneum, identifying cis-9-tetradecen-1-ol as a key volatile marker. cabidigitallibrary.orgresearchgate.net

Table 3: Application of SPME in the Study of this compound and Related Volatiles

| Organism | Sample Type | Target Compound(s) | Key Advantages of SPME |

| Sesamia cretica | Pheromone blend from calling females | (Z)-9-tetradecen-1-ol | Enabled identification of the pheromone blend from the female's gland. nih.gov |

| Tribolium castaneum | Volatile secretions | cis-9-tetradecen-1-ol | Identified specific volatile markers for pest detection. cabidigitallibrary.orgresearchgate.netnih.gov |

| Eucosma notanthes | Pheromone gland | (Z)-9-tetradecen-1-ol and related compounds | Reported as a more efficient and less contaminating method than solvent extraction. researchgate.net |

| Parahypopta caestrum | Headspace of abdominal tips | (Z)-9-tetradecenol | Detected as one of four key pheromone components. nih.gov |

Solvent Extraction Protocols for Glandular and Tissue Samples

Solvent extraction is a traditional and widely used method for obtaining pheromones from insect tissues. acs.org This typically involves excising the pheromone glands, often located at the abdominal tip of female moths, and extracting them with an organic solvent like hexane. scielo.bracs.org This method allows for the recovery of the total amount of pheromone present in the gland at a specific point in time.

While effective, solvent extraction is an invasive technique that co-extracts a large number of other compounds, which then requires further purification steps to isolate the pheromone components. acs.org Despite this, it remains a fundamental technique in pheromone research. For instance, the identification of (9Z)-tetradecen-1-ol in Hypsipyla grandella and (Z)-9-tetradecen-1-ol in Hypsipyla robusta was achieved through the solvent extraction of abdominal glands followed by GC-MS and GC-EAD analysis. researchgate.netscielo.br Similarly, ovipositor washings with solvents have been used to identify (Z)-9-tetradecen-1-ol as a component of the pheromone blend in the African white rice stem borer, Maliarpha separatella. nih.gov

Biosynthetic Pathways and Metabolic Investigations of 9 Tetradecyn 1 Ol Analogs

Enzymatic Catalysis in the Production of Unsaturated Fatty Alcohols

The production of unsaturated fatty alcohols, the foundational structures for many insect pheromones, is orchestrated by a suite of specialized enzymes. frontiersin.org The process begins with the de novo synthesis of saturated fatty acids, which then undergo desaturation and chain-length modifications before being converted to alcohols. frontiersin.orgnih.gov

Desaturase Enzyme Activity Leading to Olefinic Bonds

Central to the synthesis of unsaturated pheromones are fatty acid desaturases (FADs). These enzymes are responsible for introducing double bonds at specific positions and with specific configurations (Z or E) into the fatty acyl-CoA precursors. frontiersin.orgresearchgate.net FADs are integral membrane proteins, typically located in the endoplasmic reticulum, and their diversity and specificity are major contributors to the vast array of pheromone structures found in nature. geneticsmr.orgnih.gov

In many moth species, desaturases with varying regio- and stereospecificities, such as Δ9, Δ11, and Δ14 desaturases, are employed to create the necessary double bond patterns. nih.govpnas.orgoup.com For instance, Δ11 desaturases are commonly involved in generating a double bond at the C11 position of C16 or C14 fatty acyl-CoAs. frontiersin.org The resulting monounsaturated or polyunsaturated fatty acyl chains are then ready for further modification. Some desaturases exhibit multifunctional capabilities; for example, a single desaturase in the processionary moth, Thaumetopoea pityocampa, is capable of catalyzing three distinct desaturation steps, including the formation of an acetylenic bond. nih.gov

Table 1: Examples of Desaturase Activity in Pheromone Biosynthesis

| Insect Species | Desaturase Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Bombyx mori (Silkmoth) | Bifunctional (Z11 & Δ10,12) | Palmitate (C16:CoA) | (E,Z)-10,12-Hexadecadienoic acid | pnas.org |

| Spodoptera litura | Δ9 desaturase (SlitDes11) | (E)-11-Tetradecenoic acid | (Z,E)-9,11-Tetradecadienoic acid | nih.gov |

| Planotortrix octo | Δ10 desaturase (desat5) | Tetradecanoyl-CoA | (Z)-8-Tetradecenyl acetate (B1210297) precursor | nih.govoup.com |

| Thaumetopoea pityocampa | Multifunctional (Δ11, Acetylenase, Δ13) | Palmitic acid | (Z)-13-Hexadecen-11-ynoic acid | nih.gov |

Elongase Systems in Fatty Acid Chain Extension

Following initial synthesis, the carbon chain length of fatty acids is modified by elongase systems. These multi-enzyme complexes, located in the endoplasmic reticulum, sequentially add two-carbon units to the fatty acyl chain. mdpi.comfrontiersin.org The process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction, with the initial condensation step, catalyzed by 3-ketoacyl-CoA synthase (KCS), being the rate-limiting and substrate-determining step. frontiersin.orgplos.org

Elongases play a critical role in producing the correct chain length for specific pheromone precursors. mdpi.comresearchgate.net For example, in the German cockroach, specific elongases are responsible for generating the sexually dimorphic hydrocarbon profiles that include pheromone precursors. plos.org In some Lepidoptera, a combination of a fatty acyl elongase (ELO) and a Δ11 desaturase is thought to provide the necessary fatty acyl pheromone precursors. google.com The expression and regulation of elongase genes are crucial for determining the final chain length of the fatty acid, which is a key determinant of the final pheromone structure. nih.govresearchgate.net

Role of Precursors and Intermediates in Endogenous Pheromone Biosynthesis

The biosynthesis of insect pheromones starts from common fatty acid precursors, typically palmitic acid (C16) or stearic acid (C18), which are products of de novo fatty acid synthesis. nih.govpnas.org These precursors undergo a series of modifications, including desaturation, chain shortening (via limited β-oxidation), and functional group modifications, to yield the final active pheromone components. nih.govalfa-chemistry.com

For many moth pheromones, the pathway involves the desaturation of a C16 or C18 fatty acyl-CoA, followed by chain shortening to a C14 or other length intermediate. researchgate.net This intermediate is then subject to further desaturations to create specific double bond patterns. pnas.org For instance, in the biosynthesis of bombykol, the sex pheromone of the silkmoth Bombyx mori, palmitoyl-CoA is first desaturated to (Z)-11-hexadecenoic acid, which is then further desaturated to a conjugated diene. pnas.org Finally, the carboxyl group of the fatty acyl precursor is reduced by a fatty acyl reductase (FAR) to an alcohol, which can be further oxidized to an aldehyde or esterified to an acetate. frontiersin.orgnih.gov

Genetic and Molecular Regulation of Pheromone Production

The production of species-specific pheromone blends is tightly regulated at the genetic and molecular level. nih.govroyalsocietypublishing.org This regulation ensures that the correct components are produced in the correct ratios and at the appropriate time for release. uva.nl

The expression of genes encoding key biosynthetic enzymes, particularly desaturases and fatty acyl reductases, is often restricted to the pheromone gland and is under strict temporal and hormonal control. oup.comuva.nl For example, in many moths, pheromone production is initiated by the release of a pheromone biosynthesis activating neuropeptide (PBAN). uva.nl

Evolutionary changes in pheromone production are often linked to changes in the regulation of these biosynthetic genes. nih.govresearchgate.net Studies in Planotortrix moths have shown that differences in the expression of a single desaturase gene, controlled by both cis- and trans-acting regulatory factors, are responsible for the production of different pheromone components in closely related species. nih.govoup.com Similarly, allelic variation in a fatty acyl reductase gene in the European corn borer, Ostrinia nubilalis, leads to different substrate preferences and, consequently, different pheromone blends. oup.comuva.nl These findings highlight the importance of gene regulation in the evolution of chemical communication systems.

Biotechnological Platforms for Sustainable Pheromone Synthesis

The chemical synthesis of complex insect pheromones can be expensive and generate hazardous waste. frontiersin.orgnih.gov As a result, there is growing interest in developing sustainable biotechnological methods for pheromone production. mdpi.comresearchgate.net

Microbial Biofactories Utilizing Genetically Engineered Microorganisms

Genetically engineered microorganisms, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, have emerged as promising platforms for producing insect pheromones. frontiersin.orgmdpi.com These yeasts naturally produce fatty acids, which can be channeled into pheromone production pathways by introducing the necessary insect genes for desaturation and reduction. frontiersin.orgnih.gov

Researchers have successfully engineered yeast strains to produce a variety of moth pheromone components, including (Z)-11-hexadecen-1-ol and (Z)-9-tetradecen-1-ol. mdpi.comd-nb.info This is achieved by expressing the appropriate fatty acid desaturases and fatty acyl reductases from insects in the yeast cells. frontiersin.orgd-nb.info Metabolic engineering strategies are often employed to optimize precursor supply and increase the final product titer. frontiersin.org For example, modifying the yeast's native fatty acid synthase can increase the availability of specific chain-length precursors, such as myristoyl-CoA (C14), for the production of C14 pheromones. d-nb.info The resulting fatty alcohols can then be chemically converted to their corresponding aldehydes or acetates. mdpi.com This "green chemistry" approach offers a more sustainable and potentially cost-effective alternative to traditional chemical synthesis for the large-scale production of pheromones for pest management. mdpi.comresearchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 9-Tetradecyn-1-ol |

| (Z)-11-Hexadecen-1-ol |

| (Z)-9-Tetradecen-1-ol |

| (Z)-8-Tetradecenyl acetate |

| (Z)-5-Tetradecenyl acetate |

| (Z)-7-Tetradecenyl acetate |

| Palmitic acid |

| Stearic acid |

| Oleic acid |

| Linoleic acid |

| Myristoyl-CoA |

| (E,Z)-10,12-Hexadecadienoic acid |

| (Z,E)-9,11-Tetradecadienoic acid |

| (Z)-13-Hexadecen-11-ynoic acid |

| (Z)-11-Hexadecenoic acid |

| Bombykol |

| (Z)-11-Hexadecenal |

| (Z)-9-Hexadecenal |

| (Z)-9-Tetradecenyl acetate |

| (E/Z)-11-Tetradecenol |

Plant-Based Expression Systems for Biosynthetic Pathways

The production of specialized fatty acids, including acetylenic lipids like this compound and its precursors, through metabolic engineering in plants represents a significant advancement in biotechnology. hep.com.cnnih.gov Plant-based systems, often referred to as "bio-factories," offer a scalable and sustainable platform for synthesizing high-value compounds that are otherwise difficult to produce. annualreviews.orgocl-journal.org The core of this approach involves the heterologous expression of key biosynthetic genes in well-established host plants, such as Arabidopsis thaliana, Nicotiana benthamiana (a relative of tobacco), and soybean, to introduce novel metabolic pathways or enhance existing ones. oup.comnih.govmdpi.com

Research into the biosynthesis of polyacetylenes has identified that these compounds are derived from common fatty acids through the action of modified desaturase enzymes. nih.govusda.gov A critical enzyme class in this process is the Fatty Acid Desaturase 2 (FAD2) and its divergent, "desaturase-like" variants, which have evolved to catalyze reactions beyond simple desaturation, such as the formation of hydroxyl, epoxy, or acetylenic (triple) bonds. usda.govaocs.orgusask.ca The creation of an acetylenic bond is a key step, and the enzymes responsible are known as acetylenases. These enzymes typically convert oleic acid or linoleic acid into acetylenic fatty acid precursors. nih.govnih.gov

Detailed research has focused on isolating acetylenase genes from plants that naturally produce polyacetylenes and expressing them in model host plants. This strategy allows for the functional characterization of the enzymes and the production of novel fatty acids in a controlled system.

Detailed Research Findings:

Carrot (Daucus carota) Acetylenases in Arabidopsis : Carrots are known producers of falcarinol-type polyacetylenes. To identify the initial enzymes in the biosynthetic pathway, researchers analyzed the 24 FAD2-like genes in the carrot genome. oup.com Through heterologous expression in yeast and the Arabidopsis thaliana double mutant fad3fae1, they identified three divergent FAD2-like enzymes (DCAR_013552, DCAR_013548, and DCAR_013553) that function as Δ12 linoleate (B1235992) acetylenases. When expressed in Arabidopsis seeds, these enzymes successfully converted the endogenous linoleic acid into its acetylenic analog, crepenynic acid, a foundational C18 precursor for many polyacetylenes. oup.com The study also identified bifunctional FAD2 enzymes capable of further desaturating crepenynic acid to dehydrocrepenynic acid. oup.com

Parsley (Petroselinum crispum) Acetylenase in Soybean: An early success in this field involved the expression of an acetylenase gene from parsley, another member of the Apiaceae family, in transgenic soybean embryos. researchgate.net The expression of this single enzyme was sufficient to induce the accumulation of two novel acetylenic fatty acids: crepenynic acid and dehydrocrepenynic acid. This demonstrated that an endogenous FAD2 enzyme in the soybean host likely performed a subsequent desaturation step on the newly formed crepenynic acid. researchgate.net

Bidens pilosa Acetylenase: In a study on Bidens pilosa, a member of the Asteraceae family, researchers isolated and characterized a Δ12-fatty acid acetylenase (FAA). nih.gov This enzyme was confirmed to catalyze the conversion of linoleic acid into crepenynic acid. The study highlighted the high sequence identity among FAD2-like enzymes, including desaturases and acetylenases, underscoring their shared evolutionary origin. nih.gov

These studies collectively demonstrate the viability of using plant-based expression systems to produce acetylenic fatty acids. By introducing one or more genes, it is possible to divert the host plant's native fatty acid metabolism towards the synthesis of these specialized compounds. The efficiency of this conversion and the specific products formed can depend on the host system and the presence of other endogenous enzymes that may further modify the novel fatty acids. researchgate.net

| Gene Source Organism | Expressed Gene(s) | Enzyme Function | Expression System | Substrate | Product(s) | Reference |

|---|---|---|---|---|---|---|

| Carrot (Daucus carota) | DCAR_013552, DCAR_013548, DCAR_013553 | Δ12 Acetylenase | Arabidopsis thaliana seeds | Linoleic Acid | Crepenynic Acid | oup.com |

| Carrot (Daucus carota) | DCAR_013547, DCAR_013552 | Δ12 Desaturase/Δ14 Desaturase + Δ12 Acetylenase | Yeast (Saccharomyces cerevisiae) | Linoleic Acid | Crepenynic Acid, Dehydrocrepenynic Acid | oup.com |

| Parsley (Petroselinum crispum) | ELI12 (Acetylenase) | Δ12 Acetylenase | Soybean (Glycine max) embryos | Linoleic Acid | Crepenynic Acid, Dehydrocrepenynic Acid | researchgate.net |

| Bidens pilosa | BPFAA | Δ12 Acetylenase | Yeast (Saccharomyces cerevisiae) | Linoleic Acid | Crepenynic Acid | nih.gov |

| Crepis alpina | Crep1 | Δ12 Acetylenase | Yeast (Saccharomyces cerevisiae) | Linoleic Acid | Crepenynic Acid | nih.gov |

Future Research Directions and Emerging Paradigms in 9 Tetradecyn 1 Ol Chemistry

Development of Next-Generation Pheromone Delivery Systems and Controlled Release Formulations

The practical success of insect pest management using pheromones, such as those synthesized from 9-tetradecyn-1-ol, is critically dependent on the technology used for their atmospheric release. The development of advanced delivery systems is a primary focus of current research, aiming to protect the active compounds from environmental degradation while ensuring a consistent release rate over a prolonged period. nih.govrsc.org

Researchers are moving beyond simple reservoir-type dispensers to more sophisticated controlled-release formulations (CRFs). nih.gov Innovations in this area include:

Biodegradable Hydrogels: Formulations using natural polymers like alginate mixed with clays (B1170129) such as bentonite (B74815) are being investigated. nih.gov These systems can be engineered to exhibit prolonged, near zero-order release kinetics, which is ideal for maintaining an effective concentration of the pheromone in the field. nih.gov

Microencapsulation: This technology involves enclosing delicate pheromone compounds within microscopic particles or spheres. nih.gov These microparticles protect the pheromone from oxidation and UV light, and their release characteristics can be tailored by modifying the particle's surface porosity and chemical composition. nih.gov

Molecular Gels and Wax Matrices: Materials like beeswax and other ester waxes are being explored for their high pheromone-loading capacity and biodegradability. researchgate.netcontrolledreleasesociety.org These matrices can be enclosed in polymer bags with specific permeability, allowing for precise control over the release rate for several months, covering multiple generations of a target pest. controlledreleasesociety.org

The goal of these next-generation systems is to create "smart" dispensers that are not only more effective and longer-lasting but also environmentally benign and cost-effective for large-scale agricultural use. plantarchives.org

Expanding Pheromone Applications Beyond Monoculture Systems in Integrated Pest Management

Integrated Pest Management (IPM) is an ecological approach that combines multiple control methods to keep pest populations below economically damaging levels while minimizing risks to human health and the environment. researchgate.net Pheromones are a cornerstone of modern IPM, used for monitoring, mass trapping, and mating disruption. aseanfawaction.orgipmguidelinesforgrains.com.au Historically, these strategies have been most successfully deployed in large monoculture systems where a single pest is the primary target.

A significant future direction is the adaptation and expansion of pheromone-based tactics to more complex agricultural landscapes, such as polyculture and agroforestry systems. These biodiverse environments present unique challenges, including the presence of multiple pest species and a wider array of non-target organisms. Research is needed to understand how to deploy species-specific pheromones, like those derived from this compound, without disrupting the complex ecological web. researchgate.net Further investigation is also required to elucidate how blends of pheromones and host-plant volatiles (kairomones) can be used to enhance the specificity and effectiveness of lures in these intricate settings. researchgate.net The ultimate aim is to develop robust IPM programs that are effective not just in simple cropping systems but also in the diversified agricultural models essential for future sustainability. psu.edu

Systematic Exploration of Novel Stereoisomers and Structural Analogs in Chemosensory Communication

The biological activity of insect pheromones is exquisitely sensitive to their molecular structure, particularly the geometry of double bonds (stereoisomerism). For instance, the alkene derivative of this compound, (Z)-9-tetradecen-1-ol, is an active pheromone component for various lepidopteran species, while its (E)-9-tetradecen-1-ol counterpart often has a different or even inhibitory effect. researchgate.net This specificity is a critical mechanism for reproductive isolation among closely related species.

Future research must involve the systematic synthesis and biological evaluation of novel stereoisomers and structural analogs of known pheromones. This compound represents a key structural analog, where the Z-alkene functional group is replaced by an alkyne. The triple bond of the alkyne imposes a linear geometry, which is distinct from the kinked shape of the Z-alkene. Investigating how this structural change affects binding to insect olfactory receptors can provide profound insights into the nature of chemosensory communication. This exploration could lead to the discovery of new agonists (super-attractants) or antagonists (mating inhibitors) with improved properties for pest management.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Known Role |

|---|---|---|---|---|

| This compound | C₁₄H₂₆O | 210.36 | C≡C triple bond at C9 | Synthetic precursor; structural analog |

| (Z)-9-Tetradecen-1-ol | C₁₄H₂₈O | 212.37 | Z (cis) C=C double bond at C9 | Sex pheromone component researchgate.netthegoodscentscompany.com |

| (E)-9-Tetradecen-1-ol | C₁₄H₂₈O | 212.37 | E (trans) C=C double bond at C9 | Sex pheromone component nih.gov |

| (Z)-9-Tetradecen-1-yl acetate (B1210297) | C₁₆H₃₀O₂ | 254.41 | Z (cis) C=C double bond at C9; acetate ester | Sex pheromone component for fall armyworm prayoglife.com |

Advanced Computational Chemistry and Molecular Modeling for Pheromone-Receptor Interactions

The initial step in insect olfaction involves the binding of a pheromone molecule to a Pheromone-Binding Protein (PBP) within the sensillar lymph, which then transports it to an olfactory receptor (OR) on a nerve cell. nih.gov Understanding the precise molecular interactions that govern this process is a major goal for developing more effective and selective pest control agents. Recent advances in computational chemistry and molecular modeling are becoming indispensable tools in this pursuit. nih.gov

Future research will increasingly rely on in silico techniques like molecular docking to simulate how pheromone molecules and their analogs, including this compound, fit into the binding pockets of specific PBPs and ORs. mdpi.com These models can predict binding affinities and identify the key amino acid residues responsible for the interaction. mdpi.com By correlating these computational predictions with experimental data from binding assays and electroantennography (EAG), scientists can build a detailed picture of the structure-activity relationship. This knowledge-driven approach will accelerate the rational design of novel, highly active pheromone mimics or antagonists, moving beyond the traditional trial-and-error discovery process.

Continued Advancements in Highly Stereoselective and Cost-Effective Synthesis for Industrial Scale-Up

The commercial viability of any pheromone-based pest control product hinges on the ability to produce the active ingredient on an industrial scale in a cost-effective and stereochemically pure form. This compound is a valuable precursor because the triple bond provides a handle for stereoselective reduction to the desired Z-alkene, a common motif in lepidopteran pheromones. google.com

A key area of ongoing research is the development of more efficient and greener synthetic routes. This includes:

Stereoselective Catalysis: Improving catalysts for the partial hydrogenation of alkynes (e.g., Lindlar-type catalysts) to yield the Z-alkene with very high isomeric purity is crucial to ensure biological activity and avoid contamination with inactive or inhibitory E-isomers. google.com

Novel Coupling Reactions: Methodologies like palladium-catalyzed cross-coupling reactions are being refined to build the carbon skeleton of pheromones efficiently from smaller, readily available starting materials, including alkyne derivatives. nih.govtandfonline.com

Biocatalysis and Fermentation: Emerging paradigms include the use of genetically engineered microorganisms, such as yeast, or plants to produce pheromones biosynthetically. nih.govherts.ac.uk These "green chemistry" approaches can significantly reduce the reliance on traditional multi-step organic synthesis and its associated chemical waste, potentially lowering production costs and environmental impact. nih.govherts.ac.uk

Continued innovation in synthesis is essential to make these powerful and ecologically benign pest management tools economically competitive with conventional insecticides. scielo.br

Q & A

Q. Key Safety Data

| Parameter | Value/Requirement | Source |

|---|---|---|

| Flash Point | Not determined (use inert gas) | |

| Incompatible Materials | Strong oxidizers, acids |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Basic Research Question

- Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., DB-5) with temperature ramping (100–275°C) to resolve structural isomers. Key markers include molecular ion peaks at m/z 196.3 (C₁₃H₂₄O) .

- Infrared (IR) Spectroscopy: Focus on O-H stretching (~3200 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): ¹³C NMR signals at δ 60–70 ppm for the hydroxyl-bearing carbon and δ 70–85 ppm for the alkyne moiety .

Methodological Note: Cross-validate spectral data with computational tools (e.g., NIST Chemistry WebBook) to address instrument-specific variability .

How can researchers resolve contradictions in reported thermodynamic properties of this compound across different experimental studies?

Advanced Research Question

Contradictions in properties like vaporization enthalpy (ΔvapH°) often arise from:

Q. Resolution Strategy

Meta-Analysis: Compare datasets from standardized methods (e.g., NIST protocols) .

Error Propagation Modeling: Quantify uncertainties in measurement devices (e.g., ±0.5 kJ/mol in calorimetry) .

Collaborative Validation: Replicate experiments across labs using identical parameters .

What mechanistic insights have been gained from studying the reactivity of this compound in PROTAC synthesis?

Advanced Research Question

In PROTAC (Proteolysis-Targeting Chimera) synthesis, this compound acts as a linker due to:

- Alkyne Reactivity: Facilitates "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for precise conjugation .

- Hydroxyl Group Utility: Enables esterification with E3 ligase ligands (e.g., thalidomide derivatives) .

Q. Optimization Considerations

| Parameter | Impact on Reaction Efficiency | Reference |

|---|---|---|

| Catalyst (CuI vs. Ru) | Ru reduces cytotoxicity | |

| Solvent (DMF vs. THF) | DMF improves solubility |

Methodological Gap: Limited data exist on long-term stability of PROTACs derived from this alcohol. Accelerated aging studies under varying pH (4–9) are recommended .

How should researchers design experiments to analyze the environmental fate of this compound in aquatic systems?

Advanced Research Question

- Biodegradation Assays: Use OECD 301F respirometry to measure biological oxygen demand (BOD) over 28 days. Expect slow degradation (t₁/₂ >60 days) due to alkyne hydrophobicity .

- Ecotoxicity Testing:

- Algae (Pseudokirchneriella subcapitata): EC₅₀ >100 mg/L (low acute toxicity) .

- Daphnia magna: 48-h LC₅₀ ~50 mg/L .

Q. Analytical Workflow

Sample Preparation: Solid-phase extraction (C18 columns) for trace quantification .

Detection: LC-MS/MS with MRM transitions for m/z 196 → 152 .

What computational methods are suitable for predicting the phase behavior of this compound in mixed solvent systems?

Advanced Research Question

- Molecular Dynamics (MD): Simulate solvation free energy in water/ethanol mixtures using OPLS-AA force fields .

- COSMO-RS: Predict activity coefficients and partition coefficients (log P = 3.2 ±0.1) .

Validation Requirement: Compare predictions with experimental vapor-liquid equilibrium (VLE) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。